molecular formula C19H30N4O3S B11435358 N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-morpholino-2-oxoacetamide

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-morpholino-2-oxoacetamide

Cat. No.: B11435358
M. Wt: 394.5 g/mol
InChI Key: WVIQFXSRQZEUND-UHFFFAOYSA-N
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Description

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a thiophene ring, and a morpholine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylpiperazine with thiophene-2-carbaldehyde under specific conditions to form an intermediate, which is then reacted with morpholine and oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylpiperazine
  • 1-(4-Ethylpiperazin-1-yl)ethanone
  • N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzamide

Uniqueness

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H30N4O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-morpholin-4-yl-2-oxoacetamide

InChI

InChI=1S/C19H30N4O3S/c1-3-21-6-8-22(9-7-21)17(16-5-4-14-27-16)15(2)20-18(24)19(25)23-10-12-26-13-11-23/h4-5,14-15,17H,3,6-13H2,1-2H3,(H,20,24)

InChI Key

WVIQFXSRQZEUND-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C(=O)N3CCOCC3

Origin of Product

United States

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